
2-(Difluoromethyl)-5-nitropyridin-4-amine
Descripción general
Descripción
“2-(Difluoromethyl)-5-nitropyridin-4-amine” is a compound that falls under the category of difluoromethylation processes. These processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Synthesis Analysis
The synthesis of difluoromethyl compounds has been a topic of considerable interest in diverse fields of science due to their unique physical and chemical properties . Flow microreactor synthesis has been recognized as a potential methodology for the production of useful chemicals with high selectivity and efficiency . Successful examples of synthesis of organofluorine compounds using flow microreactor systems have been reported .Chemical Reactions Analysis
Difluoromethylation reactions have been accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Aplicaciones Científicas De Investigación
Crystal Engineering and Noncentrosymmetric Structures
Research has shown that certain noncentrosymmetric crystals, including those with 2-amino-5-nitropyridinium and 2-amino-5-nitropyridine chromophores, can be designed for specific applications. This involves using counteranions that can aggregate in chains or layers, leading to structures based on herringbone motifs, which are important in materials science (Fur et al., 1996).
Vicarious Nucleophilic Amination
Amination of 3-nitropyridine compounds, including those related to 2-amino-5-nitropyridine, has been studied for the preparation of various substituted nitropyridines. This method can yield moderate to good results and is significant in organic synthesis (Bakke et al., 2001).
Graphene-based Catalysts for Reduction of Nitro Compounds
Graphene-based catalysts have been investigated for their efficiency in reducing nitro compounds to amines, an important transformation in organic chemistry. These catalysts offer several benefits like high catalytic prowess, straightforward work-up, and recovery, making them valuable in various chemical processes (Nasrollahzadeh et al., 2020).
Pummerer Rearrangement
Studies on the reaction of 2-amino-5-nitropyridine with certain reagents have led to the formation of unusual aminals via a process known as Pummerer rearrangement. This finding is noteworthy in the field of organic chemistry, providing insights into reaction mechanisms and potential applications (Rakhit et al., 1979).
Large Scale Production and Safety
The transformation of related compounds, like 5-Bromo-2-nitropyridine from the corresponding amine via oxidation, has been scaled up for large-scale production. This involves ensuring safety and reproducibility, which are crucial in industrial chemical processes (Agosti et al., 2017).
Fluorescent Probes for Metal Detection
Aminoethylpyridine-based fluorescent probes have been developed for detecting Fe3+ and Hg2+ ions in aqueous media. These compounds are synthesized from reactions involving N-(2-aminoethyl)-5-nitropyridin-2-amine, demonstrating the utility of such compounds in sensing and analytical applications (Singh et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(difluoromethyl)-5-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N3O2/c7-6(8)4-1-3(9)5(2-10-4)11(12)13/h1-2,6H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXWSZXOIIUOLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)F)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride](/img/structure/B1434906.png)
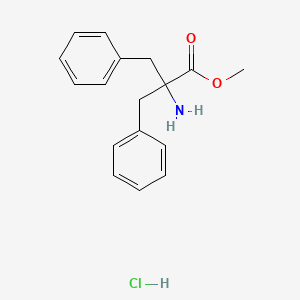
![[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1434908.png)
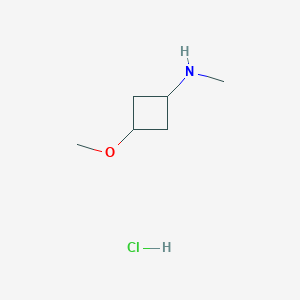
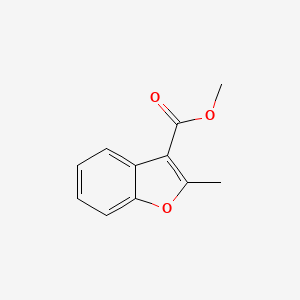

![[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1434915.png)

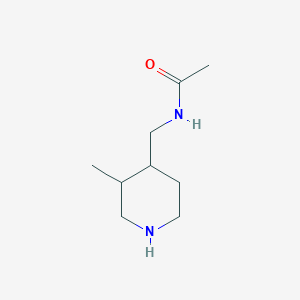
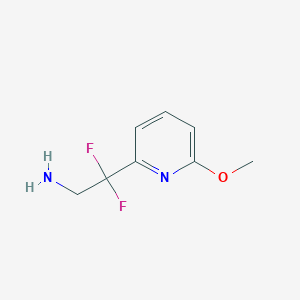
![2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434922.png)
![Cyclopentanemethanol, 1-[[(1-methylethyl)amino]methyl]-](/img/structure/B1434925.png)
![2-[(4-Methylphenyl)methoxy]propanoic acid](/img/structure/B1434926.png)
![Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate](/img/structure/B1434928.png)